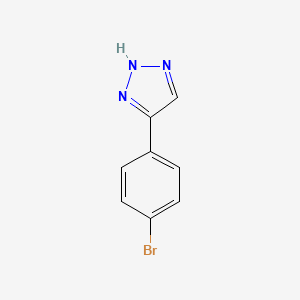

4-(4-bromophenyl)-1H-1,2,3-triazole

Übersicht

Beschreibung

MetAP2-IN-1 ist ein potenter und selektiver Inhibitor der Methionin-Aminopeptidase 2 (MetAP2), ein Enzym, das eine entscheidende Rolle bei der Entfernung des Initiator-Methionins aus neu synthetisierten Proteinen spielt. Dieser Prozess ist für die korrekte Proteinfaltung und -funktion essentiell. Die Inhibition von MetAP2 wurde als vielversprechender Ansatz zur Unterdrückung der Angiogenese und des Tumorwachstums erkannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MetAP2-IN-1 umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließender Funktionalisierung. Die spezifischen Synthesewege und Reaktionsbedingungen können je nach den gewünschten strukturellen Merkmalen des Inhibitors variieren. Häufig verwendete Reagenzien umfassen verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die selektive Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von MetAP2-IN-1 beinhaltet die Skalierung der Laborsynthese auf eine größere Produktionsmenge, wobei die Reinheit und Ausbeute der Verbindung erhalten bleiben. Dies erfordert häufig die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MetAP2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired structural features of the inhibitor. Commonly used reagents include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of MetAP2-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Reaktionstypen

MetAP2-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um die gewünschte Umwandlung zu erreichen .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen funktionellen Gruppen, die in MetAP2-IN-1 vorhanden sind, und der Art der verwendeten Reagenzien ab. So können Oxidationreaktionen beispielsweise oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

MetAP2-IN-1 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von MetAP2 bei der Proteinsynthese und -funktion zu untersuchen.

Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der MetAP2-Inhibition auf zelluläre Prozesse zu untersuchen.

Medizin: Wird als potenzielles Therapeutikum für die Behandlung von Krebs und anderen Krankheiten untersucht, die durch eine abnormale Angiogenese gekennzeichnet sind.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien verwendet, die auf MetAP2 abzielen.

Wirkmechanismus

MetAP2-IN-1 übt seine Wirkung aus, indem es selektiv an das aktive Zentrum von MetAP2 bindet und so dessen enzymatische Aktivität hemmt. Diese Inhibition verhindert die Entfernung des Initiator-Methionins aus neu synthetisierten Proteinen, was zur Anhäufung von methionylierten Proteinen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Regulation der Angiogenese und des Tumorwachstums, wodurch MetAP2-IN-1 ein wertvolles Werkzeug für die Krebsforschung wird .

Wissenschaftliche Forschungsanwendungen

MetAP2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of MetAP2 in protein synthesis and function.

Biology: Employed in cell-based assays to investigate the effects of MetAP2 inhibition on cellular processes.

Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal angiogenesis.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting MetAP2.

Wirkmechanismus

MetAP2-IN-1 exerts its effects by selectively binding to the active site of MetAP2, thereby inhibiting its enzymatic activity. This inhibition prevents the removal of the initiator methionine from newly synthesized proteins, leading to the accumulation of methionylated proteins. The molecular targets and pathways involved include the regulation of angiogenesis and tumor growth, making MetAP2-IN-1 a valuable tool for cancer research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fumagillin: Ein natürlicher irreversibler Inhibitor von MetAP2.

TNP-470: Ein Derivat von Fumagillin mit potenten antiangiogenen Eigenschaften.

AD-3281: Ein kleines Molekül, ein Fumagillolderivat mit hoher Antikrebsaktivität

Einzigartigkeit von MetAP2-IN-1

MetAP2-IN-1 ist einzigartig in seiner reversiblen Inhibition von MetAP2 und bietet eine potenziell sicherere und effektivere Alternative zu irreversiblen Inhibitoren wie Fumagillin und TNP-470. Seine Selektivität und Potenz machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

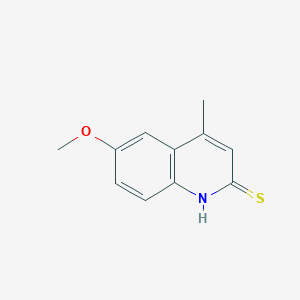

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKZCPFWGNDOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423549 | |

| Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-98-4 | |

| Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

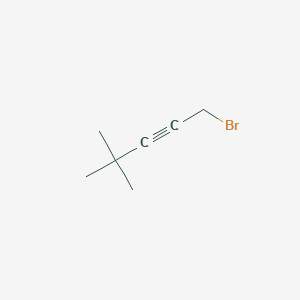

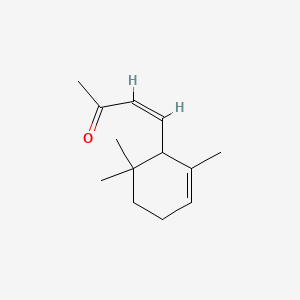

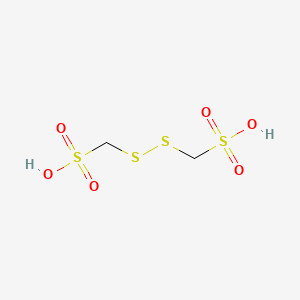

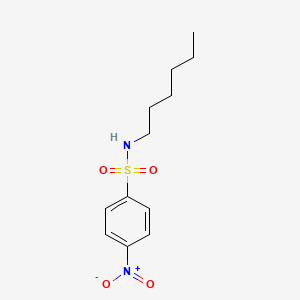

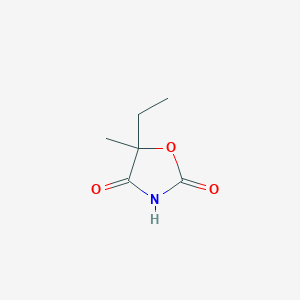

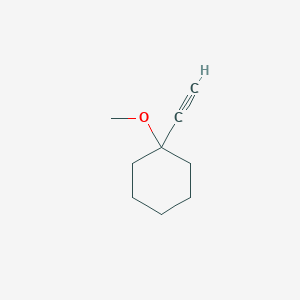

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

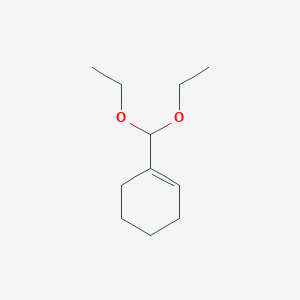

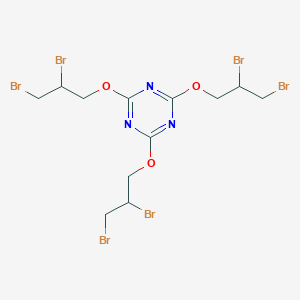

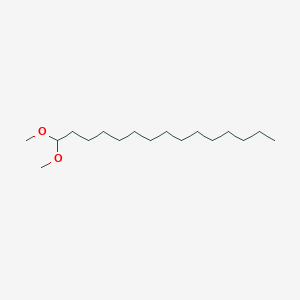

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)